molecular formula C18H25ClN4O B2892493 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride CAS No. 2418594-68-8

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride

Cat. No. B2892493
CAS RN: 2418594-68-8
M. Wt: 348.88
InChI Key: URRPQZLEMPTHFM-CTHHTMFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also has an amino group (-NH2), a carboxamide group (-CONH2), and a tert-butyl group (C(CH3)3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The compound has two stereocenters, which means it can exist in multiple stereoisomers. The configuration of these stereocenters (R or S) can be determined using the Cahn-Ingold-Prelog rules . The compound’s structure can be further analyzed using techniques like X-ray diffraction .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxamide group could undergo hydrolysis or condensation reactions . The indene group could also participate in electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and carboxamide groups could enhance the compound’s solubility in polar solvents . The compound’s optical activity could also be analyzed, as compounds with stereocenters can rotate plane-polarized light .

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized, leading to a range of derivatives with potential antitumor and antimicrobial activities. The synthesis pathways also yielded substituted pyridine derivatives, bipyrazoles, and other heterocyclic compounds, indicating a diverse chemical utility that could extend to similar compounds like the one mentioned (Riyadh, 2011).

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential therapeutic applications of such compounds in treating cancer and inflammation (Rahmouni et al., 2016).

Synthetic Methodologies

  • Practical Synthesis : A practical synthesis involving stereoselective addition to a ketene was described for the synthesis of a neuropeptide Y antagonist. This study demonstrates the synthetic challenges and solutions in creating complex molecules, which may be relevant to synthesizing the given compound (Iida et al., 2005).

  • One-Pot Synthesis : Efficient synthesis methodologies for pyrazole derivatives were reported, including a one-pot two-step sequential methodology. Such approaches could potentially be adapted for the synthesis of the compound , highlighting the importance of innovative synthetic techniques in producing complex molecules (da Silva et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound acts as a ligand for a receptor, it could trigger a series of intracellular signals leading to various physiological responses .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-18(2,3)16-13(10-22(4)21-16)17(23)20-14-9-11-7-5-6-8-12(11)15(14)19;/h5-8,10,14-15H,9,19H2,1-4H3,(H,20,23);1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPQZLEMPTHFM-CTHHTMFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)NC2CC3=CC=CC=C3C2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C=C1C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.